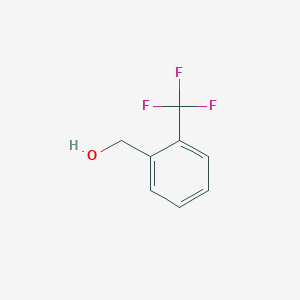

2-(Trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQNSHZTQSLJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188166 | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-06-5 | |

| Record name | 2-(Trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)benzyl alcohol physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzyl Alcohol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

Core Physical Properties

This compound, with the CAS number 346-06-5, is a colorless to light yellow liquid at room temperature.[1] Its molecular formula is C₈H₇F₃O, and it has a molecular weight of approximately 176.14 g/mol .[2][3] The presence of the trifluoromethyl group significantly influences its physical and chemical characteristics.

A detailed summary of its key physical properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₇F₃O | [2][4] |

| Molecular Weight | 176.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 90 °C at 20 mmHg | [1][2] |

| Melting Point | 4 °C | [5] |

| Density | 1.326 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.468 | [1][2] |

| Flash Point | 92 °C (closed cup) | |

| pKa | 14.01 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.[6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the reliable use of chemical compounds in research and development. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Capillary Method: A common and straightforward technique for determining the melting point is the capillary method.[7]

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[8]

-

Heating and Observation: The sample is heated slowly and at a controlled rate. The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Distillation Method: A standard method for determining the boiling point of a liquid is through distillation.[9][10]

-

Apparatus Setup: The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[9] It's important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]

Micro Boiling Point Determination (Capillary Method): For small sample volumes, a micro method can be employed.

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume.

Direct Measurement: The density of a liquid can be determined by measuring its mass and volume.[12]

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Liquid: The graduated cylinder containing the liquid is weighed again. The mass of the liquid is the difference between this mass and the mass of the empty cylinder.

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[12] The temperature of the liquid should be recorded as density is temperature-dependent.[12]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Shake-Flask Method: A common method to determine equilibrium solubility is the shake-flask method.[13]

-

Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solute is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound at that temperature.

Logical Workflow for Synthesis Application

This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a logical workflow for its use in the synthesis of a hypothetical target molecule.

Caption: Synthetic workflow utilizing this compound.

References

- 1. This compound | 346-06-5 [chemicalbook.com]

- 2. This compound 97 346-06-5 [sigmaaldrich.com]

- 3. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 346-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. vernier.com [vernier.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. lup.lub.lu.se [lup.lub.lu.se]

2-(Trifluoromethyl)benzyl alcohol CAS number 346-06-5

An In-depth Technical Guide on 2-(Trifluoromethyl)benzyl alcohol CAS Number: 346-06-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial fluorinated building block in modern organic synthesis. It covers its physicochemical properties, safety, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key properties are summarized below. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the molecule's reactivity and electronic characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F₃O | [1][3][4] |

| Molecular Weight | 176.14 g/mol | [1][3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 4 °C | [4] |

| Boiling Point | 90 °C / 20 mmHg | [2][5][6] |

| Density | 1.326 g/mL at 25 °C | [2][4][5][6] |

| Refractive Index (n20/D) | 1.468 | [2][5][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [4][5][6] |

| ¹H NMR (500 MHz, CDCl₃) δ | 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H, -OH) | [7] |

| ¹³C NMR (CDCl₃) δ | 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08 | [7] |

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated area, such as a fume hood.[3][5][8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3][5]

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5][8]

Synthesis and Reactivity

The most common and straightforward synthesis of this compound is the reduction of its corresponding aldehyde, 2-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride.

Caption: General synthesis of this compound.

The primary alcohol group exhibits typical reactivity, undergoing reactions such as oxidation to form the aldehyde or carboxylic acid, esterification, and etherification.[9] The presence of the potent electron-withdrawing CF₃ group on the aromatic ring deactivates it towards electrophilic substitution while influencing the acidity of the benzylic proton.

Applications in Research and Drug Development

This compound is a highly valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][10] The trifluoromethyl group is a bioisostere of other chemical groups and is often incorporated into drug candidates to enhance properties such as:

-

Metabolic Stability: The C-F bond is strong, resisting metabolic degradation.

-

Lipophilicity: Increases the molecule's ability to cross cell membranes.

-

Binding Affinity: The group's electronic properties can improve interactions with biological targets.[1][9]

It also finds use in material science for creating advanced polymers and coatings with improved thermal stability and chemical resistance.[1]

Caption: Role as a building block in a drug discovery workflow.

Experimental Protocols

A. Synthesis via Reduction of 2-(Trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2) and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of residue).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

B. Characterization Workflow

A typical workflow for confirming the identity and purity of the synthesized product.

Caption: Standard characterization workflow for the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 346-06-5 [chemicalbook.com]

- 3. fishersci.at [fishersci.at]

- 4. Pharmaceutical and chemical intermediates,CAS#:346-06-5,邻三氟甲基苄醇,2-(Trifluoromethyl)benzylalcohol [en.chemfish.com]

- 5. This compound 97 346-06-5 [sigmaaldrich.com]

- 6. This compound 97 346-06-5 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

In-Depth Technical Guide to the Structure Elucidation of [2-(Trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data required for the complete structure elucidation of [2-(Trifluoromethyl)phenyl]methanol. This document details the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, offering in-depth experimental protocols and data interpretation.

Compound Overview

[2-(Trifluoromethyl)phenyl]methanol is an aromatic alcohol with the chemical formula C₈H₇F₃O. Its structure consists of a benzyl alcohol core with a trifluoromethyl group substituted at the ortho position of the phenyl ring. The presence and position of the trifluoromethyl group significantly influence the molecule's chemical and physical properties, making its unambiguous structural confirmation critical in research and development.

Table 1: Physical and Chemical Properties of [2-(Trifluoromethyl)phenyl]methanol

| Property | Value | Reference |

| CAS Number | 346-06-5 | [1] |

| Molecular Formula | C₈H₇F₃O | [1] |

| Molecular Weight | 176.14 g/mol | [2] |

| Boiling Point | 191.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid |

Spectroscopic Data for Structure Elucidation

The following sections present the key spectroscopic data used to confirm the structure of [2-(Trifluoromethyl)phenyl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [2-(Trifluoromethyl)phenyl]methanol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 2: ¹H NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.63 | d | 1H | Ar-H |

| ~7.59 | t | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.33 | d | 1H | Ar-H |

| ~4.79 | s | 2H | -CH₂- |

| ~3.06 | s (broad) | 1H | -OH |

Note: Specific coupling constants were not available in the referenced spectra. The assignments are based on typical chemical shifts for ortho-substituted benzyl alcohols.[3]

Table 3: ¹³C NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~139 (approx.) | C-Ar (quaternary, C-CH₂OH) |

| ~132 (approx.) | CH-Ar |

| ~128 (approx.) | CH-Ar |

| ~127 (approx.) | CH-Ar |

| ~126 (q, approx.) | C-Ar (quaternary, C-CF₃) |

| ~125 (q, approx.) | CF₃ |

| ~62 (approx.) | -CH₂- |

Note: The exact chemical shifts and coupling constants for the carbons coupled to fluorine were not explicitly detailed in the available data. The quartet multiplicity for C-CF₃ and the CF₃ carbon itself is expected due to coupling with the three fluorine atoms.[4]

Table 4: Predicted ¹⁹F NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -60 to -65 | s | -CF₃ |

Note: The predicted chemical shift is based on data for similar aromatic trifluoromethyl compounds. For example, 2-(trifluoromethyl)benzonitrile shows a ¹⁹F signal at -62.05 ppm, and methyl 2-(trifluoromethyl)benzoate has a signal at -59.79 ppm.[5] The absence of nearby fluorine or hydrogen atoms would result in a singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 5: Expected Mass Spectrometry Fragmentation of [2-(Trifluoromethyl)phenyl]methanol

| m/z | Proposed Fragment | Notes |

| 176 | [M]⁺ | Molecular ion |

| 157 | [M - F]⁺ | Loss of a fluorine atom |

| 147 | [M - CHO]⁺ | Loss of a formyl radical |

| 127 | [M - H₂O - F]⁺ | Loss of water and a fluorine atom |

| 109 | [C₇H₆F]⁺ | Benzyl cation with a fluorine |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: This fragmentation pattern is predicted based on the known fragmentation of benzyl alcohols (loss of water, formation of tropylium ion) and trifluoromethylated aromatic compounds.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: FT-IR Absorption Peaks for [2-(Trifluoromethyl)phenyl]methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1315 | Strong | C-F stretch (trifluoromethyl group) |

| ~1120, ~1030 | Strong | C-F stretch (trifluoromethyl group) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~760 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |

Note: The peak positions are typical for substituted benzyl alcohols and compounds containing a trifluoromethyl group.[8][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of [2-(Trifluoromethyl)phenyl]methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

3.1.4. ¹⁹F NMR Spectroscopy

-

Instrument: NMR Spectrometer with a fluorine probe (frequency corresponding to the instrument's field strength)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (proton-decoupled)

-

Number of Scans: 64-128

-

Relaxation Delay: 1.5 s

-

Spectral Width: Appropriate range to cover the expected chemical shift (e.g., -50 to -70 ppm)

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.2.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of [2-(Trifluoromethyl)phenyl]methanol in a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.

3.2.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library if available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.3.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat [2-(Trifluoromethyl)phenyl]methanol directly onto the ATR crystal.

-

Acquire the spectrum.

3.3.2. FT-IR Analysis

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a UATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structure elucidation process.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR spectroscopy provides a consistent and unambiguous confirmation of the structure of [2-(Trifluoromethyl)phenyl]methanol. The integration of these techniques, following the detailed protocols provided, ensures a high degree of confidence in the structural assignment, which is paramount for applications in research, drug development, and quality control. This guide serves as a comprehensive resource for scientists and researchers involved in the characterization of this and structurally related molecules.

References

- 1. (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5 | Chemsrc [chemsrc.com]

- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. mdpi.com [mdpi.com]

- 8. Phenylmethanol [applets.kcvs.ca]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to o-Trifluoromethylbenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of o-Trifluoromethylbenzyl alcohol (2-(Trifluoromethyl)benzyl alcohol), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, spectroscopic data, a detailed synthesis protocol, and an experimental methodology for its application in enzymatic assays. The trifluoromethyl group's unique electronic properties significantly influence the biological activity and pharmacokinetic profiles of derivative compounds, making this alcohol a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Chemical Identity and Physical Properties

o-Trifluoromethylbenzyl alcohol is a substituted aromatic alcohol. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring imparts unique chemical characteristics.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | [2-(Trifluoromethyl)phenyl]methanol[1] |

| Synonyms | o-Trifluoromethylbenzyl alcohol, 2-(Trifluoromethyl)benzenemethanol[1] |

| CAS Number | 346-06-5 |

| Chemical Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| InChI Key | TWQNSHZTQSLJEE-UHFFFAOYSA-N |

| SMILES | OCc1ccccc1C(F)(F)F |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 90 °C at 20 mmHg | |

| Density | 1.326 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.468 | |

| Flash Point | 92 °C (197.6 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of o-Trifluoromethylbenzyl alcohol. The following data are characteristic of the compound.

Table 3: Summary of Spectroscopic Data

| Spectrum Type | Characteristic Peaks / Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.63 (d), 7.59 (t), 7.50 (d), 7.33 (t) (Aromatic-H); 4.79 (s) (CH₂); 3.06 (s, broad) (OH)[2] |

| IR Spectroscopy | Strong, broad O-H stretching band around 3300-3400 cm⁻¹; Strong C-O stretching band near 1000 cm⁻¹[3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 176. Key fragments at m/z = 157 (M-OH), 127, 107[4] |

Role in Drug Discovery and Organic Synthesis

The trifluoromethyl group is a critical pharmacophore in modern drug design. Its inclusion in a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets[5]. o-Trifluoromethylbenzyl alcohol serves as a versatile intermediate for introducing the o-trifluoromethylbenzyl moiety into more complex molecules. This is particularly valuable in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals, where the -CF₃ group often correlates with increased biological efficacy.

Experimental Protocols

Synthesis of o-Trifluoromethylbenzyl alcohol

The most common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2-(trifluoromethyl)benzaldehyde. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.

Protocol: Reduction of 2-(Trifluoromethyl)benzaldehyde

-

Materials:

-

2-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (or Ethanol)

-

Deionized Water

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Procedure:

-

Dissolve 2-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding deionized water.

-

Remove the bulk of the methanol via rotary evaporation.

-

Transfer the remaining aqueous residue to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude o-Trifluoromethylbenzyl alcohol.

-

Purify the product via flash column chromatography if necessary.

-

Caption: Workflow for the synthesis of o-Trifluoromethylbenzyl alcohol.

Enzymatic Assay Application

o-Trifluoromethylbenzyl alcohol can be studied as a substrate for enzymes like yeast alcohol dehydrogenase (YADH). The enzymatic activity can be monitored spectrophotometrically by measuring the change in absorbance of the cofactor NAD⁺/NADH at 340 nm.

Protocol: YADH Activity Assay with o-Trifluoromethylbenzyl alcohol

-

Objective: To determine if o-Trifluoromethylbenzyl alcohol can be oxidized by YADH and to measure the initial reaction rate.

-

Materials:

-

Purified Yeast Alcohol Dehydrogenase (YADH) enzyme solution

-

o-Trifluoromethylbenzyl alcohol stock solution (in a suitable buffer, e.g., Tris-HCl)

-

NAD⁺ solution

-

Reaction Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

-

UV-Vis Spectrophotometer and cuvettes

-

-

Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm and equilibrate to 25 °C.

-

Prepare a master mix in the reaction buffer containing NAD⁺ and the o-Trifluoromethylbenzyl alcohol substrate at their final desired concentrations.

-

In a cuvette, add the reaction buffer and the substrate master mix.

-

Place the cuvette in the spectrophotometer and record a baseline reading (blank).

-

Initiate the reaction by adding a small, defined volume of the YADH enzyme solution to the cuvette. Mix quickly by gentle inversion.

-

Immediately begin recording the absorbance at 340 nm every 15 seconds for a period of 3-5 minutes.

-

The rate of increase in absorbance is proportional to the rate of NADH formation, and thus to the enzyme activity.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Caption: Workflow for the Yeast Alcohol Dehydrogenase (YADH) activity assay.

Safety and Handling

o-Trifluoromethylbenzyl alcohol is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place. It is a combustible liquid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides foundational technical information for the use of o-Trifluoromethylbenzyl alcohol in a research and development setting. Its unique properties make it a valuable component in the toolkit of medicinal and synthetic chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)benzyl alcohol in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound is an aromatic alcohol that is colorless to a pale yellow liquid at room temperature. Its molecular structure, featuring a trifluoromethyl group on the benzene ring, imparts unique properties that are of interest in pharmaceutical and agrochemical research. Understanding its solubility is a critical first step in the design of synthetic routes, formulation development, and various other applications. While qualitatively understood to be soluble in common organic solvents, precise quantitative data is essential for reproducible and optimized experimental work.

Qualitative Solubility Profile

Based on available chemical information, this compound is expected to be readily soluble in a range of common organic solvents. This is attributed to its molecular structure which allows for favorable interactions with many organic solvent molecules.

Expected High Solubility in:

-

Alcohols (e.g., Methanol, Ethanol)

-

Ketones (e.g., Acetone)

-

Halogenated Solvents (e.g., Dichloromethane)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran)

-

Aromatic Hydrocarbons (e.g., Toluene)

-

Amides (e.g., Dimethylformamide)

Expected Low Solubility in:

-

Water[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran | ||||

| Dimethylformamide |

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data needed for their work, this section provides detailed methodologies for determining the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[2][3][4]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be enough to ensure a solid phase remains after equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker. Agitate the flasks at a consistent speed for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is crucial to maintain a constant temperature throughout the experiment.

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical method (see Section 4.3).

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the solvent used.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[1][5][6][7]

Principle: A saturated solution is prepared, a known volume is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Volumetric flasks

-

Analytical balance

-

Evaporating dish

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method (Section 4.1).

-

Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the boiling point of the solute can be used.

-

Drying: Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue in an oven to a constant weight.

-

Cooling and Weighing: Cool the evaporating dish in a desiccator to room temperature and then weigh it on an analytical balance.

-

Data Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved solute. Calculate the solubility based on this mass and the volume of the solution taken.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Analytical Quantification Methods

This method is suitable if this compound exhibits significant absorbance in the UV-Visible range and the solvent used is transparent in that range.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: After performing the shake-flask experiment, dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution.

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Procedure:

-

Develop GC Method: Develop a GC method with an appropriate column and temperature program to achieve good separation and peak shape for this compound. A flame ionization detector (FID) is commonly used.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Inject a fixed volume of each standard into the GC and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze Sample: After performing the shake-flask experiment, inject a fixed volume of the filtered saturated solution into the GC.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the saturated solution based on its peak area.

Factors Influencing Solubility

It is crucial for researchers to control and report the conditions under which solubility is measured, as several factors can significantly influence the results:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. The required time can vary depending on the solute-solvent system.

-

pH of the Solution: While more critical for aqueous solubility, the pH can influence the solubility of acidic or basic compounds in protic organic solvents.

Conclusion

This guide provides a framework for researchers and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. By following the detailed protocols for the shake-flask and gravimetric methods, coupled with appropriate analytical quantification techniques, reliable and accurate solubility data can be generated. This data is invaluable for the successful design and implementation of chemical processes and formulations involving this important compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)benzyl Alcohol

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethyl)benzyl alcohol, a crucial building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.69 | d | 7.7 | Aromatic H |

| ~7.64 | d | 7.8 | Aromatic H |

| ~7.55 | t | 7.5 | Aromatic H |

| ~7.38 | t | 7.6 | Aromatic H |

| ~4.85 | s | - | CH₂ |

| ~2.95 | s (broad) | - | OH |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 139.25 | C (quaternary) |

| 132.09 | CH (aromatic) |

| 128.62 | CH (aromatic) |

| 127.33 | CH (aromatic) |

| 125.65 (q) | CF₃ |

| 123.34 | C (quaternary) |

| 121.16 | CH (aromatic) |

| 61.08 | CH₂ |

Solvent: CDCl₃. The signal for the carbon attached to the CF₃ group may appear as a quartet due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

The exact chemical shift for the trifluoromethyl group in the ortho position is not widely reported but is expected to be in the typical range for an aryl-CF₃ group. The shift is referenced to an external standard like CFCl₃.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic CH₂) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1315 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Sample preparation: Liquid film or solution in a suitable solvent.

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 79.3 | [M]⁺ (Molecular Ion) |

| 157 | - | [M - F]⁺ or [M - H₂O - H]⁺ |

| 127 | 100 | [M - CH₂OH - F]⁺ |

| 109 | 16.6 | [M - CF₃]⁺ |

| 107 | 93.8 | [M - H₂O - F]⁺ |

| 79 | 51.0 | [C₆H₅O]⁺ |

| 77 | 24.9 | [C₆H₅]⁺ |

Source: Electron Ionization (EI) at 70 eV. Fragmentation patterns can be complex and may vary with instrumentation.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H and ¹³C). Filter the solution into a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for high-resolution spectra.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, proton-decoupled.

-

Spectral Width: Sufficient to cover the expected range of fluorinated compounds (e.g., -200 to 0 ppm).

-

Reference: External standard such as trichlorofluoromethane (CFCl₃) at 0.00 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Prepare a dilute solution (~1-5%) of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5MS).

-

Injection Port Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

2-(Trifluoromethyl)benzyl alcohol synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2-(Trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols for key methodologies.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in drug design. The efficient synthesis of this alcohol is therefore of significant interest. This guide explores the most common and effective precursors and their conversion methodologies.

Core Synthesis Precursors and Pathways

The synthesis of this compound can be achieved from several key starting materials. The primary precursors include 2-(trifluoromethyl)benzaldehyde, 2-(trifluoromethyl)benzoic acid, and 2-halobenzotrifluorides. Each of these precursors offers distinct advantages and challenges in terms of availability, cost, and reaction conditions.

The following diagram illustrates the primary synthetic pathways from these precursors to this compound.

Caption: Primary synthetic pathways to this compound.

Quantitative Data on Synthesis Routes

The choice of synthetic route often depends on factors such as yield, reaction time, and the cost and availability of reagents. The following tables summarize quantitative data for the synthesis of this compound from its key precursors.

Table 1: Reduction of 2-(Trifluoromethyl)benzaldehyde

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 - 25 | 1 - 2 | >95 | General Knowledge |

| Lithium Aluminum Hydride | THF / Ether | 0 - 25 | 1 - 3 | >95 | General Knowledge |

| Catalytic Hydrogenation (H₂) | Ethanol/Methanol | 25 - 50 | 2 - 8 | High | General Knowledge |

Table 2: Reduction of 2-(Trifluoromethyl)benzoic Acid

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Borane-THF Complex | THF | 0 - 65 | 1.5 | 85 | [1] |

| Lithium Aluminum Hydride | THF / Ether | 0 - 35 | 2 - 6 | High | [2] |

| Catalytic Hydrogenation (H₂) | 1,4-Dioxane/Water | 220 | - | - | [3] |

Table 3: Synthesis from 2-Halobenzotrifluorides via Grignard Reagents

| Halogen (X) | Grignard Formation Conditions | Reagent for Alcohol Formation | Solvent | Yield (%) | Reference |

| Cl | Mg, THF, reflux | Paraformaldehyde | THF | - | [2] |

| Br | Mg, Ether/THF | Formaldehyde | Ether/THF | High | [4][5] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations.

Protocol 1: Reduction of 2-(Trifluoromethyl)benzoic Acid with Borane-Tetrahydrofuran Complex[1]

Workflow Diagram:

Caption: Experimental workflow for the reduction of 2-(trifluoromethyl)benzoic acid.

Methodology:

-

In a three-neck flask equipped with a thermometer and mechanical stirrer, add 2-(Trifluoromethyl)benzoic acid (1 equivalent) and tetrahydrofuran (THF).

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add borane-tetrahydrofuran complex (2 equivalents) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Upon completion of the reaction, cool the mixture and slowly add 6N HCl until no further gas is evolved.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.

Protocol 2: Synthesis from 4-Chlorobenzotrifluoride via a Grignard Reagent[2]

(Note: The reference describes the synthesis of the 4-isomer, but the principles are directly applicable to the 2-isomer by starting with 2-chlorobenzotrifluoride.)

Workflow Diagram:

Caption: Experimental workflow for Grignard synthesis.

Methodology:

-

In a flame-dried, four-neck flask under a nitrogen atmosphere, add magnesium turnings and THF.

-

Heat the mixture and add a small amount of an initiator (e.g., 1,2-dibromoethane).

-

Slowly add a solution of 2-chlorobenzotrifluoride in THF to initiate the Grignard reaction, then reflux until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution.

-

In a separate flask, prepare a suspension of paraformaldehyde in THF.

-

Add the Grignard reagent to the paraformaldehyde suspension and reflux the mixture.

-

After cooling, quench the reaction with a cold, dilute solution of hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through various pathways, primarily involving the reduction of 2-(trifluoromethyl)benzaldehyde and 2-(trifluoromethyl)benzoic acid, or via the Grignard reaction of 2-halobenzotrifluorides. The choice of precursor and methodology will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic route for their needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of benzyl Grignard reagents with trifluoroacetyldihydropyrans and other cyclic beta-alkoxy-?, ?-unsaturated trifluoromethylketones - ePrints Soton [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

The Advent of a Privileged Moiety: A Technical History of Trifluoromethylated Benzyl Alcohols

A Whitepaper for Drug Discovery and Development Professionals

Abstract

The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to parent molecules.[1][2] Trifluoromethylated benzyl alcohols, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] This technical guide traces the historical evolution of the synthesis of these critical intermediates, from early 20th-century concepts to the sophisticated methods employed today. We provide a comparative analysis of synthetic routes, detailed experimental protocols for key reactions, and quantitative data to inform laboratory practice and process development.

Introduction: The Dawn of Organofluorine Chemistry

The story of trifluoromethylated aromatics begins not with the alcohols themselves, but with the foundational work on organofluorine chemistry. Belgian chemist Frédéric Swarts was a pioneer in this field, developing methods for the introduction of fluorine into organic molecules in the late 19th and early 20th centuries.[4][5][6][7]

His most notable contribution, the "Swarts reaction," first reported in 1892, utilized antimony trifluoride (SbF₃) to replace chlorine atoms with fluorine.[6][8] This method enabled the first synthesis of benzotrifluoride (Ph-CF₃) from benzotrichloride (Ph-CCl₃), demonstrating that the notoriously reactive trifluoromethyl group could be installed on an aromatic ring.[8][9] This early work, initially focused on creating chlorofluorocarbons (CFCs) for refrigeration, laid the essential groundwork for all subsequent trifluoromethylation chemistry.[4][5][10]

Evolution of Synthetic Methodologies

The direct synthesis of trifluoromethylated benzyl alcohols followed a long evolutionary path, moving from harsh, indirect methods to milder, more direct, and highly selective modern techniques. The primary approaches can be broadly categorized into two historical phases: indirect classical methods and direct modern methods.

Classical Approaches (Mid-20th Century)

While specific early publications on simple trifluoromethylated benzyl alcohols are sparse, the synthesis would have relied on established, multi-step reactions. Two plausible routes based on the chemistry of the era include:

-

Grignard Reaction with a Trifluoromethyl Ketone: The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental carbon-carbon bond-forming reaction.[8] A likely classical route would involve the synthesis of a trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone) followed by the addition of a Grignard reagent (like phenylmagnesium bromide) or reduction.

-

Reduction of a Trifluoromethyl Benzaldehyde or Ketone: A more straightforward approach involves the reduction of a corresponding trifluoromethylated carbonyl compound. For instance, m-(trifluoromethyl)benzaldehyde could be reduced to m-(trifluoromethyl)benzyl alcohol.

These classical methods were functional but often required harsh reagents, had limited functional group tolerance, and could be difficult to perform on an industrial scale.

Modern Methods: The Nucleophilic Trifluoromethylation Era

The development of specialized trifluoromethylating agents revolutionized the synthesis of these alcohols. The most significant breakthrough was the introduction of (Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent .

Introduced by Ingo Ruppert in 1984 and popularized by G.K. Surya Prakash, this reagent acts as a nucleophilic "CF₃⁻" equivalent. It reacts readily with aldehydes and ketones in the presence of a fluoride initiator (like tetrabutylammonium fluoride, TBAF) to form the corresponding trifluoromethylated silyl ether, which is then hydrolyzed to the alcohol.[4][5] This method is mild, efficient, and compatible with a wide range of functional groups, making it the workhorse for laboratory-scale synthesis.[9][11]

Another important modern reagent is fluoroform (HCF₃), a potent greenhouse gas that can be deprotonated by a strong base to generate a trifluoromethyl anion for reaction with carbonyls.[3][10]

The following diagram illustrates the conceptual evolution from the classical reduction pathway to the more direct Ruppert-Prakash trifluoromethylation.

Quantitative Data Summary

The efficiency of synthetic methods for α-(Trifluoromethyl)benzyl alcohol has improved significantly over time. Modern methods offer higher yields under milder conditions. The table below summarizes typical results for the trifluoromethylation of benzaldehyde derivatives.

| Method / Reagent | Substrate | Catalyst / Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ruppert-Prakash | Benzaldehyde | TBAF (catalytic) | THF | 0 to RT | 1 - 3 | ~95% | Prakash et al. |

| Ruppert-Prakash | 4-Nitrobenzaldehyde | TBAF (catalytic) | THF | 0 to RT | 1 - 3 | 92% | [9] |

| Ruppert-Prakash | Acetophenone | K₂CO₃ (10 mol%) | DMF | RT | 2 - 4 | 85% | |

| Fluoroform (HCF₃) | Benzaldehyde | t-BuOK | THF | -40 | - | 88% | [3] |

Detailed Experimental Protocols

To provide practical guidance, this section details the experimental protocol for the most common modern laboratory synthesis: the nucleophilic trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent.

Synthesis of 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol via Ruppert-Prakash Reaction

This protocol describes a standard procedure for the trifluoromethylation of a non-enolizable aromatic aldehyde.[9]

Materials:

-

4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 213.3 mg, 222 µL)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 100 µL)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄ or Na₂SO₄

-

1M HCl (for hydrolysis)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde.

-

Seal the flask with a rubber septum and purge with a dry inert gas (e.g., nitrogen or argon).

-

Add anhydrous THF (5 mL) via syringe to dissolve the aldehyde.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add TMSCF₃ (1.5 equiv) via syringe to the stirred solution.

-

Slowly, add the TBAF solution (0.1 equiv) dropwise over 2 minutes. The reaction is often exothermic.

-

Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution to hydrolyze the intermediate silyl ether. For more robust hydrolysis, 1M HCl can be added, followed by stirring for 1 hour at room temperature.[9][11]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final alcohol.

The following diagram outlines the laboratory workflow for this procedure.

Conclusion

The journey to synthesize trifluoromethylated benzyl alcohols mirrors the broader evolution of organofluorine chemistry. From the foundational halogen exchange reactions pioneered by Swarts to the elegant and mild nucleophilic additions enabled by the Ruppert-Prakash reagent, the methods have become progressively more efficient, selective, and user-friendly. This progression has been instrumental in making these valuable fluorinated building blocks readily accessible, thereby accelerating innovation in drug discovery, agrochemicals, and materials science. The robust and well-understood modern protocols now provide researchers with reliable tools to incorporate the powerful trifluoromethyl motif into novel molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 6. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

2-(Trifluoromethyl)benzyl alcohol safety, handling, and storage

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 346-06-5). This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The guide summarizes key chemical and physical properties, outlines potential hazards, and provides detailed procedures for safe handling, storage, and emergency response. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to ensure clarity and rapid comprehension.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 346-06-5 | [1][2] |

| Molecular Formula | C8H7F3O | [1][3] |

| Molecular Weight | 176.14 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | No information available | [1][2][3] |

| Boiling Point | 90 °C @ 20 mmHg | [4] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [4] |

| Density | 1.326 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.468 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications is presented in Table 2.

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Combustible Liquid | H227: Combustible liquid |

Emergency Overview: This compound is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].

Toxicological Information

There is no specific acute toxicity information, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), available for this compound in the reviewed literature[1][3]. The toxicological properties have not been fully investigated[3]. However, based on available data, the primary health hazards are related to its irritant properties. Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, and nausea[1][3].

For reference, the parent compound, benzyl alcohol, has a reported oral LD50 of 1250 mg/kg in rats[5]. This information should be used with caution as the trifluoromethyl group can significantly alter the toxicological profile of a molecule.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure a safe working environment. The following procedures should be strictly followed.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[6][7].

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3].

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (European standard - EN 166) should be worn. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Viton®). Breakthrough time and glove thickness should be considered based on the specific task and duration of use. |

| Skin and Body Protection | A lab coat, apron, or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required. For large-scale operations, emergencies, or when ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Remove contaminated clothing and wash it before reuse[1][8].

The logical workflow for handling this chemical is depicted in the following diagram:

References

- 1. store.astm.org [store.astm.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. scimed.co.uk [scimed.co.uk]

- 4. ベンジルアルコール、無水、99.8 C6H5CH2OH [sigmaaldrich.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. delltech.com [delltech.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide on the Hazards Associated with 2-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and should not be used as a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols when handling this chemical.

Executive Summary

2-(Trifluoromethyl)benzyl alcohol (CAS No. 346-06-5) is an aromatic alcohol utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited, available information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it poses several health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Additionally, it is a combustible liquid. This guide provides a comprehensive overview of the known and potential hazards, summarizes relevant toxicological data through a read-across approach, details standard experimental protocols for hazard assessment, and visualizes key experimental workflows and a potential mechanism of action.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system[1][2][3]

-

Flammable Liquids: Category 4 (Combustible liquid)[1]

Hazard Statements:

-

H227: Combustible liquid.[1]

Quantitative Data Presentation

Due to the limited availability of specific quantitative toxicological data for this compound, a read-across approach is utilized, presenting data for the parent compound, benzyl alcohol, and its other trifluoromethylated isomers.

Table 1: GHS Classification of this compound and Related Compounds

| Hazard Classification | This compound | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 | Category 2 | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Category 3 | Category 3 | Category 3 |

Data sourced from PubChem GHS classifications derived from ECHA C&L notifications.[3][4][5]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |